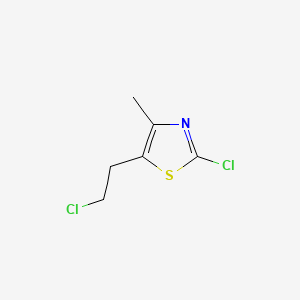







|
REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([CH2:8][CH2:9][Cl:10])=[C:5]([CH3:7])[N:6]=1>[Pd].C(O)C>[CH3:7][C:5]1[N:6]=[CH:2][S:3][C:4]=1[CH2:8][CH2:9][Cl:10]
|


|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1SC(=C(N1)C)CCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
The separated oil is shaken out with chloroform
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
cease of the hydrogen consumption
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering off the catalyst the solution
|
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in water
|
|
Type
|
CUSTOM
|
|
Details
|
The residue after the evaporation of the chloroform solution
|
|
Type
|
DISTILLATION
|
|
Details
|
is distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=CSC1CCCl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |